Biliary Excretion in Rat: 4-Cyclohexylphenyl Sulfate vs. Biphenylyl 4-Sulphate (Hearse et al., 1969)
In the rat with bile fistula, 4-cyclohexylphenyl 4-[³⁵S]sulphate achieved up to 81% biliary elimination of the administered dose, compared to only up to 18% for biphenylyl 4-[³⁵S]sulphate under identical experimental conditions. This ~4.5-fold difference demonstrates that saturation of the biphenyl ring to a cyclohexyl ring dramatically redirects excretion from urine to bile [1]. The proportion of urinary radioactivity appearing as inorganic [³⁵S]sulfate—indicative of desulfation—was 33% (male) and 19% (female) for 4-cyclohexylphenyl sulfate, compared to 36% (male) and 19% (female) for biphenylyl 4-sulphate, indicating comparable systemic stability but vastly different elimination routes [1].
| Evidence Dimension | Biliary excretion (% of administered dose, rat with bile fistula) |
|---|---|
| Target Compound Data | Up to 81% biliary elimination |
| Comparator Or Baseline | Biphenylyl 4-[³⁵S]sulphate: up to 18% biliary elimination |
| Quantified Difference | ~4.5-fold greater biliary excretion (81% vs. 18%) |
| Conditions | Rat, bile-duct cannulated, intravenous administration, ³⁵S-radiolabelled esters, Biochem. Pharmacol. 1969, 18, 181–195. |
Why This Matters
For researchers designing biliary excretion or enterohepatic recirculation studies, 4-cyclohexylphenyl sulfate provides the highest biliary signal in the aryl sulfate series, enabling robust detection and quantification with lower administered doses.
- [1] Hearse, D.J.; Powell, G.M.; Olavesen, A.H.; Dodgson, K.S. The influence of some physico-chemical factors on the biliary excretion of a series of structurally related aryl sulphate esters. Biochemical Pharmacology 1969, 18(1), 181–195. DOI: 10.1016/0006-2952(69)90023-9. PMID: 4889090. View Source
